Product packaging for 5,7-Dibromofuro[2,3-C]pyridine(Cat. No.:)

5,7-Dibromofuro[2,3-C]pyridine

Cat. No.: B13940292
M. Wt: 276.91 g/mol
InChI Key: DOISPYZJXXDXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dibromofuro[2,3-c]pyridine (CAS 1325190-09-7) is a high-value, halogenated fused heterocyclic compound that serves as a strategic synthetic intermediate in advanced organic chemistry and drug discovery research. With a molecular formula of C 7 H 3 Br 2 NO and a molecular weight of 276.91 g/mol, this compound features a furo[2,3-c]pyridine scaffold, which is a privileged structure in medicinal chemistry due to its profound effect on pharmacological activity and its presence in numerous broad-spectrum therapeutic agents . The scaffold is an isostere of benzofuran and indole cores, contributing to a diverse range of biological activities . The two bromine atoms at the 5 and 7 positions of the electron-deficient pyridine ring are strategically placed, making this compound an excellent substrate for pivotal metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings . This allows researchers to systematically elaborate the core structure and explore structure-activity relationships. The unique electronic properties of the fused ring system, characterized by an electron-rich furan ring and an electron-deficient pyridine ring, also make it an attractive precursor for developing novel materials with specific photophysical properties, such as those used in organic electronics . In pharmaceutical research, derivatives of the furopyridine scaffold have been investigated for significant bioactivities including antiproliferative, antimicrobial, and anti-inflammatory effects . Furthermore, this core structure is found in compounds acting as kinase inhibitors, calcium influx promoters, and HIV-1 non-nucleoside reverse transcriptase inhibitors, highlighting its broad utility in developing therapies for cancer, infectious diseases, and central nervous system disorders . The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Br2NO B13940292 5,7-Dibromofuro[2,3-C]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3Br2NO

Molecular Weight

276.91 g/mol

IUPAC Name

5,7-dibromofuro[2,3-c]pyridine

InChI

InChI=1S/C7H3Br2NO/c8-5-3-4-1-2-11-6(4)7(9)10-5/h1-3H

InChI Key

DOISPYZJXXDXRO-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(N=C(C=C21)Br)Br

Origin of Product

United States

Reactivity and Chemical Transformations of 5,7 Dibromofuro 2,3 C Pyridine

Nucleophilic Aromatic Substitution Reactions at Brominated Positions

The electron-deficient nature of the pyridine (B92270) ring, amplified by the presence of the fused furan (B31954) ring and the electronegative bromine atoms, makes the 5- and 7-positions of 5,7-Dibromofuro[2,3-C]pyridine susceptible to nucleophilic attack. youtube.comuoanbar.edu.iq This reactivity is characteristic of nucleophilic aromatic substitution (SNA_r) mechanisms, where a nucleophile replaces a leaving group on an aromatic ring. pressbooks.pubmasterorganicchemistry.com

Replacement with Nitrogen-Based Nucleophiles

The bromine atoms on this compound can be displaced by various nitrogen-based nucleophiles, such as amines. This type of reaction is fundamental in the synthesis of many biologically active compounds. For instance, the reaction with primary or secondary amines can lead to the formation of 5-amino- and 7-amino-furo[2,3-c]pyridine derivatives. The reaction conditions for these substitutions, including the choice of solvent and base, can influence the regioselectivity and yield of the products. In some cases, the reaction can be tuned to achieve either mono- or di-substitution.

A notable example is the Chichibabin reaction, where an amino group can substitute a halide on a pyridine ring, although this typically requires a strong nucleophile like sodium amide. imperial.ac.uk For this compound, milder conditions are often sufficient due to the activated nature of the substrate. The general reactivity of pyridine towards nucleophilic substitution is enhanced at the 2- and 4-positions due to the stabilization of the negatively charged intermediate (Meisenheimer complex) by the nitrogen atom. youtube.comimperial.ac.ukpearson.com In the case of the furo[2,3-c]pyridine (B168854) system, the positions equivalent to these activated sites are targeted.

Recent studies have also explored C4-selective amination of pyridines through nucleophilic substitution of hydrogen (SNH), which proceeds via 4-pyridyl pyridinium (B92312) salt intermediates. nih.gov This highlights the ongoing development of methods for the selective functionalization of pyridine rings.

Substitution with Oxygen- and Sulfur-Based Nucleophiles

Similar to nitrogen nucleophiles, oxygen-based nucleophiles like alkoxides and hydroxides, as well as sulfur-based nucleophiles such as thiolates, can replace the bromine atoms in this compound. These reactions are crucial for synthesizing derivatives with potential applications in materials science and medicinal chemistry.

The reaction with alkoxides (e.g., sodium methoxide (B1231860) or ethoxide) yields the corresponding 5-alkoxy- and 7-alkoxy-furo[2,3-c]pyridines. These ether linkages can significantly alter the electronic properties and solubility of the parent compound. Similarly, reaction with thiols or their corresponding salts (thiolates) leads to the formation of thioethers. msu.edulibretexts.org Sulfur-containing heterocyclic compounds are known for their diverse biological activities.

The general principle of nucleophilic aromatic substitution on pyridine derivatives suggests that these reactions proceed readily, particularly at the activated positions. imperial.ac.uk

Mechanistic Studies of Nucleophilic Displacement Pathways

The mechanism of nucleophilic aromatic substitution (SNA_r) on pyridine and its derivatives generally follows a two-step addition-elimination pathway. pressbooks.pubpearson.com In the first step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (bromine in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pearson.com The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electronegative nitrogen atom when the attack occurs at the ortho or para positions relative to the nitrogen. youtube.compressbooks.pub

In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. pressbooks.pub The rate of these reactions is often dependent on the stability of the Meisenheimer intermediate. The presence of electron-withdrawing groups on the ring can further stabilize this intermediate and thus accelerate the reaction. pressbooks.pubmasterorganicchemistry.com

For this compound, the fused furan ring and the pyridine nitrogen both influence the electronic distribution and stability of the intermediates formed during nucleophilic attack at the 5- and 7-positions. Computational studies using density functional theory (DFT) can provide deeper insights into the specific transition states and reaction pathways for the substitution of this particular compound. nih.gov

Cross-Coupling Reactions Involving this compound

The bromine atoms on this compound serve as excellent handles for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast range of functionalized derivatives. eie.grmdpi.com

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

Palladium catalysts are widely used for cross-coupling reactions due to their high efficiency and functional group tolerance. eie.grnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. harvard.educhemrxiv.orglibretexts.org this compound can be coupled with various aryl or vinyl boronic acids to form biaryl or vinyl-substituted furo[2,3-c]pyridines, respectively. researchgate.net The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity. harvard.eduacademie-sciences.fr

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgresearchgate.net This methodology allows for the introduction of alkynyl groups at the 5- and/or 7-positions of the furo[2,3-c]pyridine core, leading to the synthesis of conjugated enynes and other valuable building blocks. hes-so.chrsc.orgscirp.org The reaction is typically carried out under mild conditions. wikipedia.org

Negishi Coupling: The Negishi coupling reaction pairs an organozinc compound with an organic halide, catalyzed by a palladium or nickel catalyst. wikipedia.orgorgsyn.org This reaction is known for its high functional group tolerance and allows for the formation of C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp²)–C(sp) bonds. wikipedia.orgchemrxiv.org By converting this compound into an organozinc reagent or by coupling it with various organozinc partners, a wide range of substituted derivatives can be accessed. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura Organoboron (e.g., R-B(OH)₂)Pd catalyst, BaseAryl/Vinyl-substituted
Sonogashira Terminal Alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst, BaseAlkynyl-substituted
Negishi Organozinc (R-ZnX)Pd or Ni catalystAlkyl/Aryl/Vinyl-substituted

Other Transition Metal-Catalyzed Cross-Couplings for Functionalization

Beyond the well-established palladium-catalyzed reactions, other transition metals can also be employed to functionalize this compound. eie.grmdpi.com Nickel catalysts, for instance, are often a more economical alternative to palladium and can be effective in various cross-coupling reactions, including Negishi and Sonogashira-type couplings. wikipedia.orgwikipedia.org

Furthermore, recent advancements have seen the development of iron, gold, rhodium, and cobalt-catalyzed cross-coupling reactions. researchgate.net These alternative catalytic systems can sometimes offer different reactivity or selectivity profiles. Additionally, C-H activation and functionalization strategies are emerging as powerful methods for directly introducing new bonds, which could potentially be applied to the furo[2,3-c]pyridine core itself or to the substituents introduced via cross-coupling. beilstein-journals.orgnih.govmdpi.com Reductive cross-electrophile coupling reactions, often using nickel catalysts with specific ligands like di(2-picolyl)amine, provide another avenue for forming C(sp²)–C(sp³) bonds.

Regiochemical and Stereochemical Control in Coupling Reactions

The two bromine atoms at the C5 and C7 positions of the furo[2,3-c]pyridine core are instrumental in its synthetic applications, acting as key sites for palladium-mediated cross-coupling reactions. The regioselectivity of these reactions—determining whether one or both bromine atoms are substituted—is a critical aspect of synthetic design. The differential reactivity of halogen atoms on heterocyclic systems is often influenced by electronic effects, steric hindrance, and the specific coupling conditions employed.

In polyhalogenated pyridines, the site of initial reaction in cross-coupling protocols like the Suzuki-Miyaura reaction can be controlled by factors such as steric hindrance and the electronic nature of the ring. researchgate.net For the furo[2,3-c]pyridine system, the C7 position is adjacent to the furan ring's oxygen atom, while the C5 position is flanked by the pyridine nitrogen and the other bromine atom. This electronic and steric disparity can be exploited to achieve selective mono-substitution or controlled di-substitution.

Research into related di-substituted pyridines has shown that reaction conditions can be tuned to favor specific outcomes. For instance, a study on 3,5-dibromo-2-pyridone demonstrated that a regioselective Suzuki-Miyaura reaction could be achieved due to steric hindrance, furnishing the mono-arylated product in good yield. researchgate.net While specific studies detailing the stepwise substitution of this compound are limited in the public domain, the principles of regioselective cross-coupling on polyhaloheterocycles are well-established. researchgate.netbaranlab.org The choice of catalyst, base, solvent, and temperature can all influence whether a reaction proceeds at one or both bromine sites.

Stereochemical control becomes paramount when the coupled substituent introduces a chiral center. In the enzymatic reduction of 5-acetylfuro[2,3-c]pyridine, an alcohol dehydrogenase from Candida maris catalyzed the reaction to produce (R)-5-(1-hydroxyethyl)furo[2,3-c]pyridine with 100% enantiomeric excess, highlighting the potential for high stereochemical control in transformations of functional groups attached to the scaffold. nih.gov

Table 1: Representative Conditions for Regioselective Coupling Reactions on Halogenated Pyridines

Reactant Coupling Partner Catalyst Base Solvent Temp (°C) Product Yield (%) Ref
3,5-Dibromo-2-silyloxypyridine Arylboronic acid Pd(PPh₃)₄ (10 mol%) Cs₂CO₃ Toluene/H₂O 100 5-Aryl-3-bromo-2-silyloxypyridine 67 researchgate.net

Electrophilic Aromatic Substitution on the Furo[2,3-C]pyridine System

The furo[2,3-c]pyridine ring system is electron-deficient due to the pyridine nitrogen, which generally deactivates the ring towards electrophilic aromatic substitution. beilstein-journals.org However, the fused furan ring is electron-rich and can influence the regioselectivity of such reactions. The synthesis of this compound itself is achieved through the electrophilic bromination of the parent furo[2,3-c]pyridine scaffold. This reaction preferentially occurs at the 5- and 7-positions, indicating that these sites are the most susceptible to electrophilic attack, a fact influenced by the directing effects of the heteroatoms in the fused rings.

Studies on the related, more complex benzo[b]furo[2,3-c]pyridine system have shown that electrophilic substitution reactions like nitration and acylation proceed exclusively at specific positions on the annelated benzene (B151609) ring (C6 or C8), rather than on the furan or pyridine moieties. researchgate.net This suggests that within the broader family of furo-pyridine heterocycles, the most electron-rich portions of the molecule are the primary targets for electrophiles. For the simpler furo[2,3-c]pyridine system, which lacks the benzo component, the reactivity would be dictated by the interplay between the electron-rich furan and electron-poor pyridine rings.

Functionalization of the Furan and Pyridine Rings beyond Bromine

Direct C-H functionalization has become a powerful tool for modifying heterocyclic scaffolds without pre-installing reactive handles like halogens. nih.gov For pyridine-containing systems, which are often challenging substrates due to their low reactivity, various transition-metal-catalyzed methods have been developed. beilstein-journals.orgnih.gov These strategies can be applied to the furo[2,3-c]pyridine core to introduce new substituents at carbon-hydrogen bonds, offering an alternative to cross-coupling at the bromo-positions.

Strategies for pyridine functionalization often rely on directing groups or exploiting the inherent reactivity of the ring. nih.gov Palladium, rhodium, and iridium catalysts have been successfully used for the C-H arylation, alkylation, and borylation of pyridines and related N-heterocycles. beilstein-journals.orgmdpi.com For instance, palladium-catalyzed C3-arylation of pyridine has been achieved with high selectivity. nih.gov Applying such methodologies to this compound could allow for the selective functionalization of the C-H positions on the furan or pyridine ring, leaving the bromine atoms available for subsequent transformations. An operationally simple method for the C-H functionalization of various heterocycles, including pyridines, involves the use of zinc sulfinate salts and an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov

The furo[2,3-c]pyridine scaffold can undergo oxidation and reduction reactions, although these are less common than substitution reactions at the bromine sites. The stability of the aromatic system makes harsh oxidation or reduction challenging, but specific reagents and conditions can effect transformations.

A notable example is the highly stereoselective reduction of a ketone attached to the scaffold. An NADH-dependent alcohol dehydrogenase was used to reduce 5-acetylfuro[2,3-c]pyridine to (R)-5-(1-hydroxyethyl)furo[2,3-c]pyridine with perfect enantiomeric excess (100% ee). nih.gov This biocatalytic approach demonstrates that functional groups on the scaffold can be modified with high precision.

In other related systems, oxidation has been used to form the aromatic furopyridine core from a partially saturated precursor. For example, a dihydrofuro[2,3-b]pyridine was oxidized to the corresponding furo[2,3-b]pyridine (B1315467) using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov Furthermore, a reduced form of furo[2,3-c]pyridine has been subjected to Jones oxidation. semanticscholar.org The N-oxide of the furo[2,3-c]pyridine core can also be synthesized, which in turn can be used in Reissert-Henze type reactions to introduce cyano groups. researchgate.net

C-H Functionalization Strategies

Comprehensive Derivatization Strategies and Scaffold Diversification

This compound is a key building block for creating diverse libraries of compounds, particularly for applications in medicinal chemistry. The furopyridine scaffold is recognized as a "privileged structure" and has been utilized as a hinge-binding template for the development of protein kinase inhibitors. nih.govacs.orgresearchgate.net

The primary strategy for diversification involves leveraging the two bromine atoms as orthogonal synthetic handles. Through sequential and chemoselective palladium-mediated cross-coupling reactions, different aryl, heteroaryl, or alkyl groups can be introduced at the C5 and C7 positions. nih.gov This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the substituents around the core. nih.govresearchgate.net

Beyond cross-coupling, derivatization can be achieved through other transformations. The bromine atoms can be replaced by various nucleophiles. Furthermore, the entire scaffold can be assembled through multi-component reactions or modified post-synthesis. For instance, related furo[2,3-c]pyridine derivatives have been synthesized and modified to explore their activity as Toll-like receptor (TLR) agonists. acs.org These comprehensive strategies enable the generation of a wide range of structurally complex molecules from the relatively simple this compound starting material, making it a valuable scaffold in drug discovery and materials science. acs.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Furo[2,3-c]pyridine
5-Acetylfuro[2,3-c]pyridine
(R)-5-(1-Hydroxyethyl)furo[2,3-c]pyridine
Benzo[b]furo[2,3-c]pyridine
Dihydrofuro[2,3-b]pyridine
Furo[2,3-b]pyridine
3,5-Dibromo-2-pyridone
5-Aryl-3-bromo-2-silyloxypyridine
C7-Bromo-1H-indazole
C7-Arylated-1H-indazole
(4-Methoxyphenyl)boronic acid
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Furo[2,3-c]pyridine N-oxide

Computational and Theoretical Investigations of 5,7 Dibromofuro 2,3 C Pyridine Chemistry

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. They provide insights into electron distribution, orbital energies, and reactivity, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

DFT is a powerful computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms, including transition states and energy barriers. mdpi.comimperial.ac.uknih.gov Such calculations would be invaluable for understanding the transformations of 5,7-dibromofuro[2,3-c]pyridine. However, no specific studies employing DFT to analyze the reaction mechanisms of this compound have been found in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

FMO theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. Current time information in Lau, FJ. This analysis helps predict how a molecule will react with electrophiles or nucleophiles. For this compound, a molecule with multiple potential reaction sites, FMO analysis would clarify its reactivity patterns. Despite the utility of this method, specific FMO analyses for this compound are not available in published research.

Molecular Modeling and Docking Studies for Understanding Chemical Interactions

Molecular modeling and docking are essential tools, particularly in medicinal chemistry, for simulating how a molecule might interact with a biological target or a catalyst.

Ligand-Catalyst Binding Interactions in Transition Metal-Catalyzed Reactions

As a di-brominated heterocyclic compound, this compound is a potential substrate for various transition metal-catalyzed cross-coupling reactions. nih.gov Understanding its binding interactions with catalysts is key to optimizing reaction conditions and selectivity. Such studies often involve computational modeling to visualize and quantify these interactions. A search for these specific modeling studies for this compound did not yield any results.

Conformational Analysis and Molecular Dynamics Simulations in Synthetic Design

Conformational analysis determines the preferred three-dimensional shapes of a molecule, while molecular dynamics (MD) simulations model the motion of atoms and molecules over time. scielo.org.mx These techniques are crucial for designing synthetic routes and understanding the dynamic behavior of molecules in solution. For this compound, these studies could provide insight into its structural flexibility and how it influences reactivity. No dedicated conformational or MD simulation studies for this compound are currently documented.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

For a molecule with multiple reactive sites like this compound, predicting where a reaction will occur (regioselectivity) and the spatial orientation of the products (stereoselectivity) is a significant challenge. Computational methods can predict these outcomes by comparing the activation energies of different reaction pathways. However, no studies predicting the regioselectivity or stereoselectivity of reactions involving this compound have been reported.

Synthetic Utility and Potential Applications of 5,7 Dibromofuro 2,3 C Pyridine

As a Versatile Building Block in Complex Heterocyclic Synthesis

The unique structural and electronic properties of 5,7-Dibromofuro[2,3-c]pyridine make it an important precursor in the synthesis of elaborate heterocyclic systems. The reactivity of the C-Br bonds allows for selective functionalization, enabling chemists to build upon the furo[2,3-c]pyridine (B168854) core.

The furo[2,3-c]pyridine scaffold is a key component in a variety of tricyclic and polycyclic heterocyclic systems that are of interest in medicinal chemistry and materials science. ljmu.ac.uk Synthetic strategies aimed at producing these larger systems often rely on the intramolecular cyclization of appropriately substituted precursors. For instance, methods like palladium-catalyzed Stille coupling or Suzuki cross-coupling followed by intramolecular C-O bond formation are common approaches to create benzofuropyridine structures. ljmu.ac.uk

In this context, this compound serves as an ideal starting material. The two bromine atoms can be sequentially or simultaneously replaced through various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) to append other rings or complex side chains. This allows for the systematic construction of polycondensed systems where the furo[2,3-c]pyridine core is annulated with other aromatic or heterocyclic rings. Research into the synthesis of related azadibenzofurans has highlighted the utility of halogenated precursors in building fused systems for specific applications.

Table 1: Potential Cross-Coupling Reactions for Extending the Furo[2,3-c]pyridine Scaffold

Reaction NameCoupling PartnerResulting BondPotential Application
Suzuki CouplingOrganoboron ReagentC-CConstruction of biaryl and poly-aryl systems
Stille CouplingOrganotin ReagentC-CBuilding complex carbon skeletons
Sonogashira CouplingTerminal AlkyneC-C (sp)Introduction of linear, rigid linkers
Buchwald-Hartwig AminationAmineC-NSynthesis of arylamines and N-heterocycles
Heck CouplingAlkeneC-C (sp²)Formation of substituted alkenes

The primary utility of this compound lies in its capacity to serve as a template for producing a wide array of multi-substituted derivatives. The carbon-bromine bonds are susceptible to nucleophilic substitution, allowing the bromine atoms to be replaced by a variety of other functional groups. This functionalization is crucial for tuning the molecule's steric and electronic properties for specific applications.

For example, a series of novel furo[2,3-b]pyridine-2-carboxamide and related fused pyrimidinone derivatives have been synthesized starting from substituted pyridine (B92270) precursors. nih.gov These syntheses often involve transformations like alkylation and cyclization, demonstrating the modularity of the pyridine-based scaffold. nih.gov By applying similar principles, the two bromine atoms of this compound can be replaced with nucleophiles such as amines, thiols, or alkoxides, leading to diverse libraries of compounds. The ability to introduce two different substituents by controlling the reaction conditions further enhances its synthetic value.

Construction of Polycondensed and Fused Heterocyclic Systems

Role in the Development of Advanced Materials with Defined Chemical Properties

The rigid, planar structure and tunable electronic properties of the furo[2,3-c]pyridine core make it an attractive candidate for incorporation into advanced functional materials.

Due to the presence of two reactive bromine sites, this compound can act as a bifunctional monomer in polymerization reactions. Through step-growth polymerization methods, such as Suzuki or Stille polycondensation, it can be incorporated into the backbone of conjugated polymers. The resulting materials would possess a repeating furo[2,3-c]pyridine unit, potentially endowing the polymer with specific photophysical or electronic characteristics derived from the heterocyclic core. The properties of such polymers could be further fine-tuned by selecting appropriate co-monomers.

There is significant interest in benzofuro- and benzothieno-pyridine derivatives for their fluorescent properties, which make them suitable for use as emitters in organic light-emitting diodes (OLEDs). ljmu.ac.uk Specifically, these scaffolds have been investigated for creating green or blue light-emitting materials. ljmu.ac.uk Furthermore, related azadibenzofuran derivatives are being developed for use as host materials for phosphorescent emitters in electroluminescent devices, aiming to improve efficiency and stability.

The synthesis of these advanced materials often starts from halogenated precursors. this compound represents a key building block for creating such organic electronic components. The bromine atoms provide the necessary reactive sites to couple the furo[2,3-c]pyridine core with other electronically active moieties, building up the complex structures required for hole transport, electron blocking, or light emission in electronic devices.

Table 2: Potential Applications of Furo[2,3-c]pyridine-Based Materials

Application AreaFunctionKey Property
Organic Light-Emitting Diodes (OLEDs)Emitter, Host MaterialFluorescence/Phosphorescence, Thermal Stability
Dye-Sensitized Solar Cells (DSSCs)Anchoring Group for DyesElectronic Coupling, Light Absorption
Organic Field-Effect Transistors (OFETs)SemiconductorCharge Carrier Mobility, Planarity

Precursors for Functionalized Polymers

Strategic Use for Scaffold Modifications in Chemical Probe Design

In medicinal chemistry and chemical biology, a molecular scaffold is a core structure that can be systematically modified to create a library of compounds for screening against biological targets. The furo[2,3-c]pyridine skeleton is an attractive scaffold for this purpose.

For example, related benzothieno[2,3-c]pyridines have been designed and synthesized as non-steroidal inhibitors of the CYP17 enzyme, a key target in the treatment of prostate cancer. nih.gov In these studies, modifications to the core structure led to compounds with potent anticancer activity, with one derivative showing quadruple the activity of the established drug abiraterone (B193195) against the PC-3 cell line. nih.gov Similarly, various furo[2,3-b]pyridine (B1315467) derivatives have demonstrated significant anticancer activity against several human cancer cell lines. nih.gov

This compound is an ideal starting point for such scaffold-based drug discovery efforts. It provides two distinct points for chemical diversification. A library of analogues can be rapidly synthesized by reacting the dibromo-precursor with a range of amines, boronic acids, or other nucleophiles. This allows researchers to systematically explore the structure-activity relationship (SAR) of furo[2,3-c]pyridine derivatives, optimizing their interaction with a target enzyme or receptor to develop potent and selective chemical probes or drug candidates. nih.gov

Future Directions and Emerging Research Avenues in 5,7 Dibromofuro 2,3 C Pyridine Chemistry

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net For furopyridine derivatives, this involves moving away from traditional methods that may rely on harsh conditions or toxic reagents.

Future research is focused on several green strategies applicable to the synthesis of 5,7-Dibromofuro[2,3-C]pyridine and its precursors:

Use of Greener Solvents: A significant push is being made to replace conventional organic solvents with more environmentally benign alternatives. Water has been successfully used as a solvent for the synthesis of some furo[2,3-c]pyrazole derivatives, where it can even act as a catalyst via hydrogen bonding. researchgate.net Exploring aqueous conditions for the bromination of the furo[2,3-c]pyridine (B168854) core or for subsequent functionalization reactions could drastically improve the environmental profile of the synthesis.

Catalyst-Free and Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine several synthetic steps without isolating intermediates, saving time, and reducing solvent waste. researchgate.net The development of an MCR to construct the core furo[2,3-c]pyridine skeleton, potentially followed by a one-pot bromination, represents a significant goal. Researchers have reported novel MCRs for synthesizing related fused heterocycles, indicating the potential for this approach. nih.gov Furthermore, catalyst-free protocols, such as a reported domino reaction in water for 1H-furo[2,3-c]pyrazole-4-amines, highlight a promising avenue for simplifying synthesis and reducing reliance on heavy metal catalysts. researchgate.net

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound can accelerate reaction times and improve yields, contributing to a more sustainable process. researchgate.net Microwave-assisted synthesis has been avoided in some recent optimizations for furo[2,3-c]pyridine derivatives to improve the green aspect, favoring room temperature reactions where possible. nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The two bromine atoms in this compound are not merely placeholders for substitution but can participate in more complex and sometimes unexpected transformations.

A key area of emerging research is the "halogen dance" reaction , a base-induced isomerization where a halogen atom migrates to a more thermodynamically stable position on an aromatic or heterocyclic ring. researchgate.net This reaction is a powerful tool for accessing isomers that are difficult to synthesize directly. For this compound, treatment with a hindered lithium amide base could potentially induce migration of one of the bromine atoms. The reactivity of pyridine (B92270) towards nucleophiles is high, particularly at the electron-deficient positions 2 and 4. uoanbar.edu.iq The stability of the resulting arylmetal intermediate drives the reaction. researchgate.net Exploring this transformation could unlock access to novel, unsymmetrically substituted furopyridines that would otherwise be challenging to prepare.

Furthermore, researchers are investigating unprecedented reactions by creating highly reactive intermediates. The synthesis of unexpectedly stable boryl-dicarbonyl compounds has allowed for the creation of borylated heterocycles with unusual substitution patterns that were previously inaccessible. acs.org Applying similar strategies to create novel borylated or other metallated intermediates from this compound could lead to unprecedented transformations and the discovery of new molecular scaffolds.

Advanced Spectroscopic and Structural Characterization Techniques for Reaction Intermediates and Products

As synthetic chemists explore more complex reactions and generate novel molecules, the need for sophisticated analytical techniques to characterize transient intermediates and complex products becomes paramount. Standard methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are foundational. ijrpr.com However, future research will increasingly rely on more advanced methods.

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition of novel products with high accuracy, as demonstrated in the synthesis of complex triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffolds. nih.govacs.org

Advanced NMR Spectroscopy: Multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are essential for unambiguously assigning the structure of complex heterocyclic products. For molecules that exist in multiple conformations, advanced NMR studies can elucidate the equilibrium dynamics, as shown for certain DNA adducts. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure. bas.bgresearchgate.net This is particularly valuable for confirming the regiochemistry of substitution on the furo[2,3-c]pyridine ring system or for verifying the structure of products from novel reactions where the outcome is not certain. ljmu.ac.uk

Linear-Dichroic Infrared (IR-LD) Spectroscopy: For complex structures, IR-LD spectroscopy of samples oriented in a liquid crystal suspension can help identify IR bands characteristic of specific structural fragments, providing deeper insight than standard IR spectroscopy. bas.bg

Computational Modeling: In conjunction with experimental data, computational methods like Density Functional Theory (DFT) are used to predict spectroscopic properties and study reaction mechanisms, helping to rationalize observed reactivity and guide synthetic efforts. bas.bgnumberanalytics.com

The following table summarizes the key characterization techniques and their applications in the study of furo[2,3-c]pyridine derivatives and related heterocycles.

TechniqueApplicationResearch Findings
High-Resolution Mass Spectrometry (HRMS) Provides exact mass and elemental composition.Used to confirm the successful synthesis of novel triazolo[4′,5′:4,5]furo[2,3-c]pyridine derivatives. nih.govacs.org
Multi-dimensional NMR (¹H, ¹³C, COSY, etc.) Determines the precise connectivity and structure of molecules in solution.Essential for characterizing the structure of complex fused heterocycles and their substituted derivatives. nih.govijrpr.comresearchgate.net
Single-Crystal X-ray Diffraction Gives the definitive 3D structure and stereochemistry of crystalline compounds.Confirmed the structure of complex heterocyclic systems, including the presence of dimers formed through hydrogen bonding. bas.bgnih.gov
Linear-Dichroic IR (IR-LD) Spectroscopy Aids in the assignment of vibrational bands to specific molecular orientations.Applied to study the correlation between structure and spectroscopic properties in 2-amino-3,5-dibromopyridine. bas.bg

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

To fully exploit the potential of this compound in areas like drug discovery, methods for its rapid, efficient, and scalable synthesis and derivatization are required. Flow chemistry and automated synthesis platforms offer powerful solutions.

Flow Chemistry involves performing reactions in a continuous stream through a reactor rather than in a traditional batch-wise fashion. This technology offers several advantages:

Enhanced Safety and Control: Precise control over temperature, pressure, and reaction time allows for the safe use of highly reactive intermediates and exothermic reactions.

Improved Yields and Purity: Superior mixing and heat transfer can lead to higher yields, fewer byproducts, and greater reproducibility.

Scalability: Scaling up production is achieved by running the system for a longer duration or by using parallel reactors, avoiding the challenges associated with large-scale batch reactors.

The synthesis of various heterocyclic compounds, including pyrazoles and pyridines, has been successfully adapted to flow chemistry systems. numberanalytics.commdpi.com Applying this to the synthesis of the furo[2,3-c]pyridine core or its subsequent bromination and functionalization could streamline production significantly.

Automated Synthesis Platforms complement flow chemistry by enabling high-throughput experimentation. Robotic systems can be used to perform a large number of reactions in parallel, allowing for the rapid generation of compound libraries. numberanalytics.com Researchers have demonstrated the use of such platforms to create libraries of fused pyridine building blocks for drug discovery programs. whiterose.ac.uk Integrating an automated platform with a robust synthesis of this compound would allow for the rapid creation of a diverse library of derivatives, accelerating the identification of new lead compounds for therapeutic applications. whiterose.ac.ukresearchgate.net

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